7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol
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Overview
Description
7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol: is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and significant biological activity. This compound is of interest due to its potential mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol typically involves the bromination of benzopyrene derivatives using N-bromosaccharin. The reaction conditions include the use of solvents like dimethylformamide and temperatures maintained at moderate levels to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its specialized use in research. the synthesis generally follows similar routes as laboratory methods, with scaled-up reaction vessels and controlled environments to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less complex hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under controlled temperatures.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which are of interest for further chemical and biological studies .
Scientific Research Applications
Chemistry: In chemistry, 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is used as a starting material for synthesizing more complex polycyclic aromatic compounds. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: This compound is studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of DNA adduct formation and the subsequent biological effects, including mutation and cancer development .
Industry: While its industrial applications are limited, it is used in the development of new materials and as a reference compound in environmental studies to understand the impact of polycyclic aromatic hydrocarbons .
Mechanism of Action
7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol exerts its effects through the formation of electrophilic sulfuric acid esters. These esters can bind covalently to DNA, leading to the formation of DNA adducts. This binding can cause mutations and potentially lead to carcinogenesis. The compound is activated by hepatic cytosol, which facilitates its conversion into these reactive intermediates .
Comparison with Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar mutagenic properties.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A closely related compound with slight structural differences.
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with comparable biological activity.
Uniqueness: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological effects. Its ability to form stable DNA adducts makes it particularly valuable for studying the mechanisms of mutagenesis and carcinogenesis .
Properties
CAS No. |
17573-29-4 |
---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7,8,9,10-tetrahydrobenzo[a]pyren-9-ol |
InChI |
InChI=1S/C20H16O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10,16,21H,6,8,11H2 |
InChI Key |
WJDNKJGWMKTBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
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